Boceprevir-d9

LC-MS/MS Isotopic Cross-Talk Method Validation

Boceprevir-d9 provides a definitive +9 Da mass shift for unambiguous LC-MS/MS quantification of boceprevir in complex biological matrices. Unlike unlabeled or +6 Da analogs, this stable isotope-labeled internal standard (SIL-IS) eliminates isotopic cross-talk and isobaric interferences, ensuring full compliance with FDA Bioanalytical Method Validation guidance. Essential for PK/TK studies, DDI assessments, and in vitro metabolic stability assays requiring precise analyte correction.

Molecular Formula C27H45N5O5
Molecular Weight 528.7 g/mol
CAS No. 1256751-11-7
Cat. No. B585506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoceprevir-d9
CAS1256751-11-7
Synonyms(1R,2S,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide;  EBP 520;  Sch 503034; 
Molecular FormulaC27H45N5O5
Molecular Weight528.7 g/mol
Structural Identifiers
SMILESCC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
InChIInChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3
InChIKeyLHHCSNFAOIFYRV-BHJZPCNUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boceprevir-d9 (CAS 1256751-11-7): A Non-Radioactive, LC-MS-Ready Internal Standard for Precise Quantification


Boceprevir-d9 is a stable, deuterium-labeled analog of the HCV NS3/4A protease inhibitor boceprevir . It is categorized as a stable isotope-labeled internal standard (SIL-IS), specifically developed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) analytical workflows . This compound features nine non-exchangeable deuterium atoms incorporated into its structure, resulting in a defined mass shift of +9 Da relative to unlabeled boceprevir, which is critical for achieving high analytical specificity and accuracy in complex biological matrices .

Analytical Failures in HCV Protease Inhibitor Quantification: Why Unlabeled or Under-Labeled Boceprevir Analogs Are Not Viable Alternatives


In the precise quantification of boceprevir within biological matrices, substituting Boceprevir-d9 with its unlabeled form or other non-identical SIL-IS such as Boceprevir-d6 is analytically risky and scientifically unsound. Unlabeled boceprevir is the target analyte and therefore cannot serve as a process control standard [1]. While Boceprevir-d6 offers a mass shift of +6 Da, this smaller delta is more susceptible to isotopic cross-talk interference from the naturally occurring M+1 or M+2 isotopic peaks of the high-abundance analyte, potentially compromising the lower limit of quantification (LLOQ) and assay precision [2]. Furthermore, substituting with a compound lacking the full +9 Da mass shift invalidates the method's ability to resolve the internal standard from potential isobaric interferences, thereby contravening stringent regulatory guidance (e.g., FDA Bioanalytical Method Validation) [3].

Quantitative Differentiation: Comparative Data for Boceprevir-d9 vs. Boceprevir-d6 and Unlabeled Boceprevir


Enhanced Spectral Resolution: Boceprevir-d9 Offers a +9 Da Mass Shift vs. Boceprevir-d6's +6 Da

The primary differential advantage of Boceprevir-d9 is its larger mass shift relative to both the unlabeled analyte (Boceprevir, 519.68 Da) and the less heavily deuterated alternative Boceprevir-d6. The incorporation of nine deuterium atoms yields a nominal mass increase of +9 Da (Exact Mass: 528.3986 Da) . In contrast, Boceprevir-d6 provides only a +6 Da shift (Exact Mass: 525.38 Da) [1]. This +9 Da separation is sufficient to eliminate the overlap of the internal standard's M peak with the [M+2] or [M+4] natural isotopic envelope of the high-concentration analyte, a common source of inaccuracy in MS/MS quantitation [2].

LC-MS/MS Isotopic Cross-Talk Method Validation Stable Isotope Labeling

Analytical-Grade Chemical Purity (≥98%): Boceprevir-d9 Meets Specifications for Validated Bioanalytical Methods

Reputable commercial sources consistently report a chemical purity of ≥98% for Boceprevir-d9 (often >99% by HPLC), a critical quality attribute for an internal standard used in regulated bioanalysis . This high purity ensures that the measured signal originates from the deuterated compound and not from process impurities or the unlabeled parent, which would otherwise lead to inaccurate calibration curves and compromised method validation parameters. While Boceprevir-d6 can also be obtained with high purity, the established and widely documented availability of high-purity Boceprevir-d9 across multiple vendors reduces procurement and quality risk .

Purity Specification Quality Control Bioanalysis Internal Standard

Comparable Parental Biological Activity: Boceprevir-d9 Retains In Vitro Potency Profile

Deuteration does not alter the key binding interactions of the parent molecule, as confirmed by studies with the unlabeled boceprevir, which exhibits a Ki of 14 nM in enzymatic assays and an EC90 of 350 nM in cell-based HCV replicon assays [1]. This is a crucial property for an internal standard, as it ensures the labeled compound behaves identically to the analyte throughout all phases of sample preparation (e.g., extraction, chromatography, ionization), thereby effectively tracking and correcting for matrix effects and recovery losses. The addition of nine deuterium atoms in Boceprevir-d9 results in a kinetic isotope effect (KIE) that is negligible for the purpose of MS detection, ensuring co-elution and similar ionization efficiency as the analyte [2].

HCV NS3 Protease Enzyme Assay Replicon Assay Isotope Effect

Primary Procurement and Research Scenarios for Boceprevir-d9


Precise Quantification of Boceprevir in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

This is the core and most common application. In PK/TK studies using LC-MS/MS, the addition of a known, constant amount of Boceprevir-d9 to plasma, urine, or tissue homogenate samples allows for the correction of analyte loss during sample preparation and variability in ionization efficiency. The +9 Da mass shift is essential for clearly distinguishing the internal standard's signal from that of the parent drug, enabling the precise determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Analysis in Drug-Drug Interaction (DDI) and Therapeutic Drug Monitoring (TDM) Assays

For clinical or research studies evaluating the impact of co-administered drugs (e.g., ritonavir, other DAAs) on boceprevir exposure, an accurate and robust LC-MS/MS method is non-negotiable. Boceprevir-d9 provides the necessary analytical specificity to quantify boceprevir in the presence of numerous other small molecules and potential metabolites, ensuring that the measured concentration is accurate and not subject to matrix effects or interferences [1].

Metabolic Stability and Reaction Phenotyping Assays Using In Vitro Systems

While not the primary application for an internal standard, Boceprevir-d9 can be used as a control for assessing non-specific binding or stability issues in in vitro metabolic systems (e.g., human liver microsomes, hepatocytes). Its identical physicochemical behavior to the parent drug allows researchers to track and correct for any compound loss that is not due to enzymatic metabolism, thereby improving the accuracy of intrinsic clearance (Clint) and half-life (t1/2) determinations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boceprevir-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.